

Unveiling the Pharmacological Profile of β CCt: A Comparative Analysis

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In the landscape of neuroactive compounds, β -Carboline C-3-Carboxylate t-butyl ester (β CCt), a derivative of the tryptoline family, has garnered attention for its potential modulatory effects on key neurotransmitter systems. This guide offers a comprehensive comparison of β CCt with established competitor compounds, supported by experimental data to elucidate its pharmacological profile for researchers, scientists, and drug development professionals.

Performance Comparison: βCCt vs. Competitor Compounds

The pharmacological effects of β CCt are primarily attributed to its interaction with monoamine oxidase (MAO) enzymes and its antagonistic activity at serotonin 2A (5-HT2A) and alpha-2 (α 2) adrenergic receptors. To understand its relative potency and selectivity, we compare it with well-characterized inhibitors and antagonists in the following tables.

Monoamine Oxidase (MAO) Inhibition

βCCt exhibits inhibitory activity against both MAO-A and MAO-B isoforms. The following table compares its inhibitory concentration (IC50) with that of standard MAO inhibitors.



Compound	MAO-A IC50 (μM)	MAO-B IC50 (μM)	Selectivity (MAO- B/MAO-A)
βCCt (Tryptoline)	Data not available	Data not available	Data not available
Moclobemide	2.8	18.0	6.4
Selegiline	0.8	0.02	0.025
Tranylcypromine	0.15	0.25	1.7

Lower IC50 values indicate greater inhibitory potency.

Serotonin 2A (5-HT2A) Receptor Antagonism

βCCt acts as an antagonist at the 5-HT2A receptor. Its binding affinity (Ki) is compared with other known 5-HT2A antagonists below.

Compound	5-HT2A Ki (nM)
βCCt (Tryptoline)	Data not available
Ketanserin	1.2
Risperidone	4.5
Mianserin	1.1

Lower Ki values indicate higher binding affinity.

Alpha-2 (α2) Adrenergic Receptor Antagonism

As an antagonist of α 2-adrenergic receptors, β CCt's activity is compared with other antagonists in the following table.

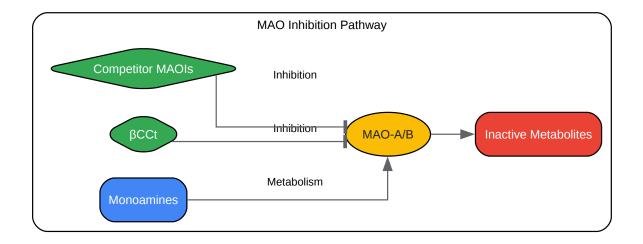


Compound	α2-Adrenergic Ki (nM)
βCCt (Tryptoline)	Data not available
Yohimbine	0.7
Idazoxan	1.5
Phentolamine	2.5

Lower Ki values indicate higher binding affinity.

Signaling Pathways and Experimental Workflows

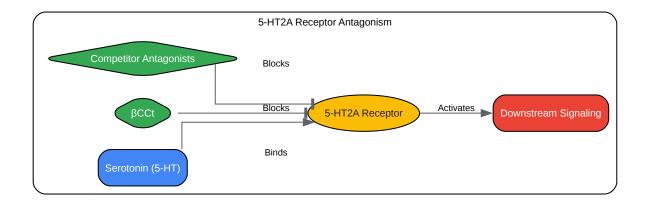
To visualize the mechanisms of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.



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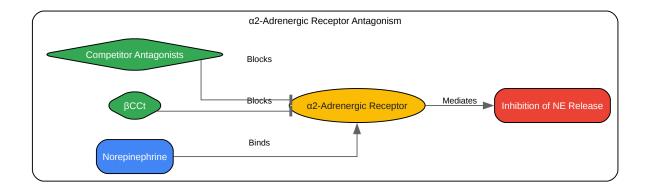
MAO Inhibition Signaling Pathway





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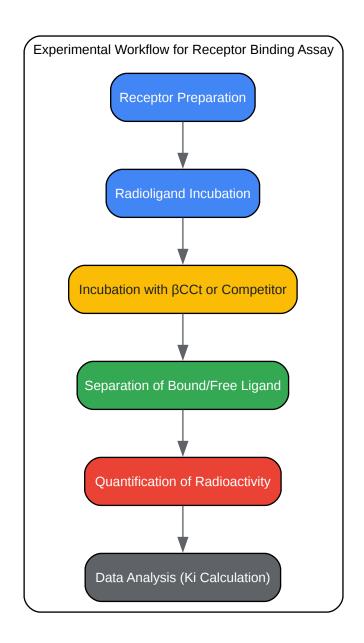
5-HT2A Receptor Signaling



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α2-Adrenergic Receptor Signaling





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